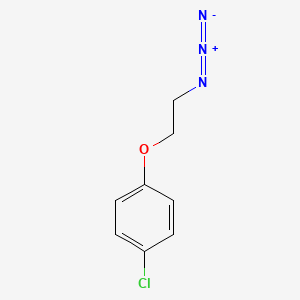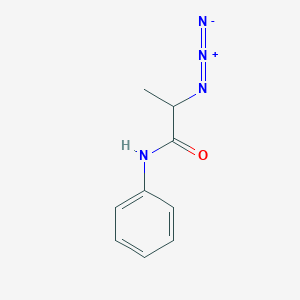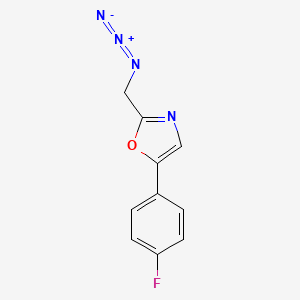
1-(2-Azidoethoxy)-4-chlorobenzene
Vue d'ensemble
Description
The compound “1-Azido-2-(2-azidoethoxy)ethane” has a molecular formula of C4H8N6O and an average mass of 156.146 Da . It’s important to note that this is not the exact compound you asked for, but it has a similar structure.
Synthesis Analysis
While specific synthesis information for “1-(2-Azidoethoxy)-4-chlorobenzene” was not found, there are general procedures for synthesizing similar compounds. For instance, the synthesis of tosylated polyethylenglycol-monomethylether involves the use of polyethylenglycol monomethylether, p-toluenesulfonyl chloride, and triethylamine in acetonitrile .Molecular Structure Analysis
The molecular structure of “1-Azido-2-(2-azidoethoxy)ethane” can be found on various chemical databases . Again, this is not the exact compound you asked for, but it has a similar structure.Chemical Reactions Analysis
The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a classic bioorthogonal reaction routinely used to modify azides or alkynes that have been introduced into biomolecules .Applications De Recherche Scientifique
Synthesis of Primary Amines
1-(2-Azidoethoxy)-4-chlorobenzene can serve as a -NH2-synthon, allowing the preparation of primary amines . This is a significant application as primary amines are fundamental building blocks in organic chemistry and are used in a wide range of chemical reactions.
Preparation of Amine PEG
This compound is used to prepare amine PEG . Polyethylene glycol (PEG) is a versatile polymer that is used in a variety of fields including medical, pharmaceutical, and chemical research.
Derivatization of Natural Compounds
The compound has been used in the derivatization of the natural compound celastrol . This derivative is connected to a PEG azide moiety through an amide linkage . The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC .
Drug Discovery
The synthesized compound from the derivatization of celastrol has been used in drug discovery . Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis .
Pharmacokinetic Properties Prediction
The drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties . This is crucial in the early stages of drug development to determine the likelihood of a compound being successfully developed into a drug.
Molecular Docking
The compound has been used in molecular docking studies . This is a key method in structural molecular biology and computer-assisted drug design.
Orientations Futures
Propriétés
IUPAC Name |
1-(2-azidoethoxy)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNBKTYVZYEXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethoxy)-4-chlorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)





![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)


![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)
![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)